molecular formula C22H20N2O2S B6569073 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 946367-93-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B6569073
CAS RN: 946367-93-7
M. Wt: 376.5 g/mol
InChI Key: OZMOAOMAYRXDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (NBTQA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been found to interact with various proteins and receptors, and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has a wide range of potential applications in scientific research. It has been found to interact with various proteins and receptors, and has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it has been studied for its potential to modulate the activity of certain enzymes and proteins, and for its potential to modulate the expression of certain genes.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is not yet fully understood. However, it is believed that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide binds to proteins and receptors, which modulates the activity of certain enzymes and proteins, and the expression of certain genes. This modulation of gene expression and enzyme activity is believed to be responsible for the wide range of biochemical and physiological effects that have been observed.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it has been found to modulate the activity of certain enzymes and proteins, and the expression of certain genes. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a relatively small molecule, which makes it well-suited for use in laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. However, it is important to note that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide may vary depending on the specific experimental conditions.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has a wide range of potential applications in scientific research. Future research could focus on further elucidating the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide, as well as exploring its potential to modulate various physiological processes such as inflammation, pain, and cell death. In addition, it could be used to study the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide on various enzymes and proteins, and to explore its potential to modulate gene expression. Finally, further research could focus on developing more efficient and cost-effective methods for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step synthesis process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with thiophen-2-ylacetamide in the presence of a base and a catalyst. This reaction yields N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide. The second step involves the reaction of the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide with aqueous sodium hydroxide, which yields the desired product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(15-19-9-5-13-27-19)23-18-10-11-20-17(14-18)8-4-12-24(20)22(26)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMOAOMAYRXDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

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